methyl 1-acetylpiperidine-3-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine moiety is one of the most significant heterocyclic scaffolds in the development of pharmaceuticals. nih.gov These six-membered nitrogen-containing rings are prevalent in a vast number of biologically active compounds and approved drugs. thieme-connect.comresearchgate.net The inclusion of a piperidine ring in a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net
Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgencyclopedia.pub They also form the core structure of many natural alkaloids with potent biological effects, such as piperine, the active component in black pepper. encyclopedia.pub The versatility of the piperidine ring allows it to serve as a foundational building block in the synthesis of complex organic molecules for a wide array of applications in medicine and agrochemicals. nih.govijnrd.org
Academic Context of N-Acetylation in Piperidine Chemistry
N-acetylation, the process of introducing an acetyl group onto the nitrogen atom of the piperidine ring, is a fundamental transformation in organic synthesis. This reaction converts the secondary amine of the piperidine into an amide. The resulting compound, an N-acylpiperidine, has distinct properties from its precursor. nih.gov For instance, 1-acetylpiperidine (B1204225) is the simple amide formed from piperidine and an acetyl source. nih.gov
In a broader chemical context, acetylation is a widely used derivatization technique. It can alter a compound's solubility and is employed in spectroscopic analysis, such as rendering molecules more soluble for NMR studies. nih.gov The N-acetyl group can also serve as a protecting group for the piperidine nitrogen, preventing its participation in undesired reactions while other parts of the molecule are modified. Furthermore, the electronic nature of the nitrogen is significantly changed, which can influence the reactivity of the entire ring system and the biological interactions of the molecule. In synthetic schemes, the acetyl group's influence on the molecule's conformation and reactivity is a key consideration for chemists. rsc.org
Positional Isomers and Related Piperidine Carboxylates: Structural and Synthetic Parallels
The specific placement of functional groups on the piperidine ring gives rise to positional isomers, each with unique chemical and physical properties. The study of methyl 1-acetylpiperidine-3-carboxylate is enhanced by comparing it to its isomers and its synthetic precursor.
A significant positional isomer is methyl 1-acetylpiperidine-4-carboxylate, where the methyl ester group is at the 4-position of the ring. nih.gov The parent acid of this isomer, 1-acetylpiperidine-4-carboxylic acid, is a solid at room temperature with a melting point of 180-184 °C. sigmaaldrich.com It is utilized as a reactant in the synthesis of various compounds, including triazole derivatives, CDK inhibitors, and CCR5 antagonists for potential HIV treatment. sigmaaldrich.com The difference in the substituent's position from the 3- to the 4-position can lead to significant changes in the molecule's three-dimensional shape, polarity, and how it fits into the active site of a biological target.
Table 1: Comparison of 3- and 4-Substituted Acetylpiperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Position of Carboxyl Group |
|---|---|---|---|---|
| Methyl 1-acetylpiperidine-4-carboxylate | C9H15NO3 | 185.22 | 206989-60-8 | 4 |
Note: Data for this interactive table was sourced from public chemical databases. nih.govsigmaaldrich.com
This compound is synthetically derived from its unacetylated precursor, methyl piperidine-3-carboxylate. chembk.comnih.gov This precursor, also known as methyl nipecotate, is a commercially available organic compound. scbt.com It serves as a common intermediate in organic synthesis. chembk.com The synthesis of the title compound would involve a standard N-acetylation reaction, where methyl piperidine-3-carboxylate is treated with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base. This straightforward conversion highlights the modular nature of piperidine chemistry, where the core scaffold can be readily functionalized.
Table 2: Properties of the Synthetic Precursor
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Common Name |
|---|
Note: Data for this interactive table was sourced from public chemical databases. nih.govscbt.com
The broader family of acetylated and N-substituted piperidine carboxylates is a subject of ongoing research. For example, studies have been conducted on various esters and N-alkylated analogues. Compounds like ethyl 1-methylpiperidine-3-carboxylate and methyl 1-methylpiperidine-3-carboxylate are structurally similar, differing in the ester group or the N-substituent. nih.govnih.gov These variations allow chemists to fine-tune properties such as lipophilicity and metabolic stability. Research into related structures, such as tert-butyl 4-acetylpiperidine-1-carboxylate, further expands the chemical space available for designing new molecules with specific functions. sigmaaldrich.com The investigation of these analogues provides valuable structure-activity relationship (SAR) data, which is crucial in fields like drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-acetylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-8(6-10)9(12)13-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSGPYSADALYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Methyl 1 Acetylpiperidine 3 Carboxylate
Ester Group Modifications
The methyl ester group in methyl 1-acetylpiperidine-3-carboxylate is susceptible to a variety of transformations common to carboxylic acid esters, including hydrolysis, transesterification, and reduction. These reactions allow for the conversion of the ester into other valuable functional groups.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester of this compound to yield 1-acetylpiperidine-3-carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.org
Under basic conditions, saponification is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid product. For related N-substituted nipecotic acid ethyl esters, hydrolysis has been successfully performed using barium hydroxide octahydrate in a mixture of methanol (B129727) and water. scbt.com
Acid-catalyzed hydrolysis is also a viable method, typically employing a strong acid like hydrochloric acid or sulfuric acid in the presence of excess water. The acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating nucleophilic attack by a water molecule. libretexts.org
Table 1: Representative Conditions for the Hydrolysis of Piperidine (B6355638) Carboxylic Esters
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| N-substituted nipecotic acid ethyl esters | Ba(OH)₂·8H₂O, MeOH/H₂O (4:1), 20 °C, 16 h | N-substituted nipecotic acids | 61-97% | scbt.com |
| 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | 2N NaOH, Methanol, Reflux | Corresponding carboxylic acids | Not specified | nih.gov |
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to a new ester. This reaction is typically catalyzed by either an acid or a base. libretexts.org
In base-catalyzed transesterification, an alkoxide corresponding to the desired ester is used. For instance, treatment with sodium ethoxide in ethanol (B145695) would lead to the formation of ethyl 1-acetylpiperidine-3-carboxylate. The reaction is an equilibrium process, and to drive it to completion, the alcohol of the desired ester is often used as the solvent.
Acid-catalyzed transesterification involves heating the ester in the presence of the desired alcohol and a catalytic amount of a strong acid. The mechanism is similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Reduction of the Ester Functionality
The methyl ester group can be reduced to a primary alcohol, yielding (1-acetylpiperidin-3-yl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LAH). The reaction is usually carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. Due to the high reactivity of LAH, it is important to perform the reaction under inert and anhydrous conditions.
While sodium borohydride (B1222165) is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of certain additives. For example, a combination of sodium borohydride and zinc chloride in the presence of a tertiary amine has been shown to reduce carboxylic esters to their corresponding alcohols.
N-Acetyl Group Transformations
The N-acetyl group of this compound, being an amide, is generally less reactive than the ester group. However, it can undergo specific transformations, such as deacetylation to reveal the secondary amine or exchange with other acyl groups.
Acyl Group Exchange Reactions
Acyl group exchange, or transamidation, on the nitrogen of the piperidine ring is a less common but feasible transformation. This reaction involves replacing the acetyl group with a different acyl group. Direct acylation of the amide nitrogen is generally difficult due to the resonance stabilization of the amide bond.
One approach to achieve this transformation involves a two-step sequence: deacetylation followed by re-acylation. After the selective removal of the acetyl group to yield methyl piperidine-3-carboxylate, the resulting secondary amine can be readily acylated with a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct. For example, the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate was achieved by coupling resolved ethyl nipecotate with 2-thiopheneacetyl chloride under Schotten-Baumann conditions.
Piperidine Ring Reactivity
The piperidine ring in this compound is a saturated heterocyclic system. Its reactivity is largely centered on the carbon atoms adjacent to the nitrogen, which are activated by the N-acetyl group. The presence of the electron-withdrawing acetyl group influences the electron density and reactivity of the entire ring system compared to a simple N-alkyl piperidine.
The N-acetyl group renders the adjacent C-H bonds at the C-2 and C-6 positions of the piperidine ring susceptible to oxidation. This transformation typically leads to the formation of a lactam (an amide within a cyclic structure), which is a common motif in organic synthesis and natural products.
Detailed Research Findings:
Research on N-acylpiperidines has shown that oxidation can be achieved using various reagents, with the primary product being the corresponding piperidin-2-one. researchgate.net The acetyl group plays a crucial role; it is generally stable under these oxidative conditions and activates the adjacent methylene (B1212753) groups for reaction.
One of the well-established methods for the oxidation of N-substituted piperidines involves the use of mercury(II) acetate. arkat-usa.org While often used to oxidize N-alkyl-4-piperidones to the corresponding dihydropyridones, the underlying principle involves the oxidation of the carbon alpha to the nitrogen. arkat-usa.org This reagent is considered a mild oxidizing agent suitable for reactions where over-oxidation must be avoided. ias.ac.in
Alternative methods utilize iron-based catalytic systems. For instance, the reaction of N-acylpiperidines with a combination of iron(II) sulfate (B86663) and hydrogen peroxide can effectively yield the corresponding lactams. researchgate.net Similarly, iron complexes in the presence of molecular oxygen have been demonstrated to catalyze this transformation. researchgate.net These reactions proceed via radical mechanisms, where a hydrogen atom is abstracted from the carbon at the C-2 or C-6 position, followed by oxygen insertion and subsequent rearrangement to the stable lactam.
The regioselectivity of the oxidation (i.e., attack at C-2 vs. C-6) can be influenced by steric and electronic factors of other substituents on the piperidine ring. For the title compound, the C-2 and C-6 positions are electronically similar, though the C-3 ester group may exert a minor steric or electronic influence.
Table 1: Examples of Oxidation Reactions on N-Acylpiperidine Systems
| Substrate | Oxidizing Agent(s) | Product | Reference |
|---|---|---|---|
| N-Acetylpiperidine | FeSO₄ / H₂O₂ | N-Acetyl-2-piperidone | researchgate.net |
| N-Benzoylpiperidine | FeSO₄ / H₂O₂ | N-Benzoyl-2-piperidone | researchgate.net |
| N-Alkyl-4-piperidones | Mercuric Acetate (Hg(OAc)₂) | N-Alkyl-2,3-dihydro-4-pyridones | arkat-usa.org |
Direct nucleophilic substitution on the saturated carbon atoms of the piperidine ring is not a characteristic reaction of this compound. The C-H and C-C bonds of the alkane-like ring are strong and lack a suitable leaving group, making them inert to attack by most nucleophiles under standard conditions.
For a nucleophilic substitution to occur on the ring, it must first be activated. This typically involves a two-step process:
Activation/Oxidation: The ring is first oxidized to an unsaturated intermediate, such as an enamine or a cyclic iminium ion. The oxidation reactions described in section 3.3.1, particularly with reagents like mercuric acetate, can generate an iminium ion intermediate. arkat-usa.org
Nucleophilic Attack: This reactive intermediate is then susceptible to attack by a nucleophile. The nucleophile will add to the electrophilic carbon of the iminium ion (or the β-carbon of an enamine), resulting in a net substitution product after subsequent steps.
For example, the oxidation of an N-acylpiperidine can form an N-acyliminium ion. This electrophilic species can then be trapped by various nucleophiles, including water, alcohols, or carbon-based nucleophiles. This sequence represents an indirect pathway to achieve substitution on the piperidine ring.
It is important to distinguish this from nucleophilic aromatic substitution (SNAr), which occurs on aromatic rings like pyridine (B92270). nih.govyoutube.com In SNAr reactions of halopyridines, piperidine often acts as the nucleophile, a fundamentally different process from the piperidine ring itself acting as the substrate for substitution. nih.govyoutube.com
The piperidine scaffold is a valuable building block in the synthesis of more complex fused and bridged bicyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.net this compound possesses functional groups that can be exploited in intramolecular cyclization reactions to create new ring systems.
Potential Cyclization Pathways:
Dieckmann Condensation: If a carbanion can be generated on the piperidine ring, for instance at the C-4 position by introducing an appropriate activating group, an intramolecular Dieckmann condensation with the C-3 ester could form a new five-membered ring fused to the piperidine core.
Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves an aromatic ring, analogous cyclizations can occur with activated enamines or enol ethers derived from piperidones. For instance, if the acetyl group were modified to an N-(2-arylethyl) group and the C-3/C-4 positions were part of an enamine, an acid-catalyzed cyclization could occur. arkat-usa.org
Radical Cyclization: Radical-mediated reactions can be used to form C-C or C-N bonds. nih.gov By introducing a suitable radical precursor elsewhere in the molecule (e.g., on a side chain attached to the nitrogen or the ring), an intramolecular radical cyclization onto an activated position of the piperidine ring could be initiated.
Intramolecular Amination/Alkylation: The nitrogen atom of the piperidine ring, after potential removal of the acetyl group, could act as a nucleophile. If a side chain containing a leaving group were present elsewhere on the ring, an intramolecular N-alkylation could lead to the formation of a bridged bicyclic system.
These strategies highlight the versatility of the piperidine framework. The specific functional groups of this compound—the ester and the N-acyl group—serve as synthetic handles that can be modified and utilized to construct more elaborate molecular architectures.
Stereochemical Aspects and Chiral Synthesis of Piperidine 3 Carboxylates
Enantiomer Separation and Characterization Methodologies
The separation of a racemic mixture of methyl 1-acetylpiperidine-3-carboxylate into its individual enantiomers is a crucial step for the evaluation of their distinct biological properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) and enzymatic kinetic resolution are two prominent methods employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of racemic compounds, including those with piperidine (B6355638) scaffolds. nih.govwindows.net The selection of the specific CSP and the mobile phase composition are critical for achieving optimal separation. For instance, columns like Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated effectiveness in resolving enantiomers of various amine-containing compounds. tsijournals.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, π-π stacking, and steric hindrance. mdpi.com
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For esters like this compound, enzymatic hydrolysis is a common approach. For example, a lipase (B570770) from Candida antarctica (Novozym 435) has been used for the esterification of isoquercitrin, demonstrating its utility in reactions involving complex heterocyclic structures. mdpi.com In a kinetic resolution of an ester, the enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid. The efficiency and enantioselectivity of such resolutions are highly dependent on the choice of enzyme, solvent, and reaction conditions.
A hypothetical enzymatic resolution of racemic this compound is presented in the table below, illustrating the expected outcome of such a process.
Diastereoselective Synthesis Approaches
The controlled synthesis of specific diastereomers of substituted piperidines is a significant challenge in organic synthesis. For a molecule like this compound, where both cis and trans isomers are possible with respect to the substituents at positions 1 and 3, achieving high diastereoselectivity is paramount. Various synthetic strategies have been developed to address this, often involving cyclization reactions where the stereochemistry is directed by a chiral auxiliary or catalyst.
One common approach is the hydrogenation of substituted pyridine (B92270) precursors. nih.gov The stereochemical outcome of the reduction can be influenced by the catalyst and the substituents present on the ring. For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity. acs.org
Radical cyclization reactions also offer a pathway to substituted piperidines. The 6-exo cyclization of radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, with the diastereomeric ratio being influenced by the nature of the radical stabilizing group. nih.gov
A modular approach involving a gold-catalyzed cyclization of N-homopropargyl amides has been developed for the synthesis of piperidin-4-ols with excellent diastereoselectivity in the ring-forming step. nih.gov Such strategies, which build the piperidine ring from acyclic precursors, allow for a high degree of control over the final stereochemistry.
The table below summarizes different approaches for the diastereoselective synthesis of substituted piperidines, which could be adapted for the synthesis of this compound.
Role of Stereochemistry in Molecular Recognition and Interaction with Biological Targets (Mechanistic Focus)
The stereochemistry of piperidine-3-carboxylate derivatives plays a crucial role in their interaction with biological targets, dictating their binding affinity and functional activity. The specific orientation of the carboxylate group and other substituents on the piperidine ring determines the precise fit within the binding pocket of a receptor or enzyme.
Molecular docking studies have provided valuable insights into these interactions at an atomic level. nih.govnih.gov For instance, in the binding of piperidine derivatives to the sigma-1 receptor, the protonated piperidine nitrogen can form key salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the receptor's binding site. nih.gov The stereochemistry of other substituents influences how the molecule orients itself to optimize these and other interactions, such as hydrogen bonds and hydrophobic contacts.
A study on piperidine-based monoamine transporter ligands revealed that unfavorable interactions can occur with the binding sites of the dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters depending on the nature and flexibility of the substituent at the 3-position of the piperidine ring. nih.gov This highlights the importance of not just the presence of a functional group, but its precise spatial positioning, which is governed by the stereochemistry of the chiral center.
The conformation of the piperidine ring, which can exist in chair or boat forms, is also influenced by its stereochemical makeup. The preference for a particular conformation can be critical for presenting the pharmacophoric groups in the correct orientation for optimal binding. For example, the introduction of methyl groups on the piperidine ring of certain kinase inhibitors was found to shift the ring's conformational equilibrium, leading to a significant increase in activity. nih.gov
The interaction of a hypothetical (R)- and (S)-enantiomer of a piperidine-3-carboxylate derivative with a receptor binding site is depicted below, illustrating how stereochemistry can dictate binding.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Acetylpiperidine 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of methyl 1-acetylpiperidine-3-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques establish connectivity.
In ¹H NMR, the chemical shifts of the piperidine (B6355638) ring protons are particularly informative for conformational analysis. The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.org The orientation of the substituents (acetyl and methoxycarbonyl groups) influences the equilibrium between different chair forms and can affect the chemical shifts of adjacent protons. For instance, the presence of an N-acetyl group introduces rotational isomers (E and Z), which can sometimes be observed as separate sets of signals at low temperatures. researchgate.net The proton at the C3 position, being attached to a stereocenter, would exhibit complex splitting patterns due to coupling with the neighboring methylene (B1212753) protons at C2 and C4.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbons of the acetyl and ester groups are expected to appear significantly downfield (typically >165 ppm). The chemical shifts of the piperidine ring carbons can also provide conformational clues; for example, carbons bearing axial substituents are generally shielded (shifted upfield) compared to those with equatorial substituents.
Analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra is crucial for determining the relative stereochemistry. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship between protons, while smaller values (1-5 Hz) suggest axial-equatorial or diequatorial arrangements. asianpubs.org This analysis allows for the definitive assignment of the predominant chair conformation and the orientation of the substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| N-COCH₃ | ~2.1 | s | Singlet for the acetyl methyl group. |
| OCH₃ | ~3.7 | s | Singlet for the ester methyl group. |
| H3 | ~2.5-2.9 | m | Multiplet, alpha to the ester carbonyl. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| N-C =O | ~169 | Amide carbonyl. |
| O-C =O | ~173 | Ester carbonyl. |
| N-COC H₃ | ~22 | Acetyl methyl carbon. |
| OC H₃ | ~52 | Ester methyl carbon. |
| C3 | ~40-45 | Chiral center carbon. |
Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight and deduce structural features through the analysis of fragmentation patterns. For this compound (C₉H₁₅NO₃), the molecular weight is 185.22 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecular ion ([M]⁺• at m/z 185) would be formed. The subsequent fragmentation is dictated by the functional groups present. The piperidine ring structure often directs fragmentation through α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. thieme-connect.de
Key fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) group (-•OCH₃): This would lead to a fragment ion at m/z 154.
Loss of the methoxycarbonyl group (-•COOCH₃): This would result in a fragment ion at m/z 126.
Loss of the acetyl group (-•COCH₃): This fragmentation would produce an ion at m/z 142. nih.gov
α-Cleavage adjacent to the nitrogen: Cleavage of the C2-C3 or C5-C6 bond can lead to the formation of various charged fragments. The most stable carbocations will typically yield the most abundant peaks. chemguide.co.uk For instance, cleavage of the ring can lead to the formation of an acylium ion from the N-acetyl group.
McLafferty Rearrangement: While less common for cyclic amides, rearrangements involving hydrogen transfer could potentially occur.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 185 | [C₉H₁₅NO₃]⁺• | Molecular Ion |
| 154 | [M - •OCH₃]⁺ | Loss of the methoxy radical |
| 142 | [M - •COCH₃]⁺ | Loss of the acetyl radical |
| 126 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 84 | [C₅H₁₀N]⁺ | α-cleavage and subsequent rearrangements |
| 59 | [COOCH₃]⁺ | Ester group fragment |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
In the IR spectrum of this compound, the most prominent absorptions would be from the two carbonyl groups.
Amide C=O Stretch: The N-acetyl group will show a strong absorption band, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by the conformation of the ring.
Ester C=O Stretch: The methyl ester will exhibit a strong absorption band at a higher frequency than the amide, generally between 1735-1750 cm⁻¹. libretexts.org
C-O Stretch: The ester will also have a characteristic C-O stretching vibration, appearing in the 1100-1300 cm⁻¹ region. spectroscopyonline.com
C-N Stretch: The C-N stretching of the tertiary amide will be visible in the fingerprint region, typically around 1100-1250 cm⁻¹.
C-H Stretch: The aliphatic C-H stretching vibrations from the methyl and piperidine ring methylene groups will appear just below 3000 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. The C-C and C-H vibrations of the piperidine ring skeleton would be clearly observable. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (Ring & Methyl) | 2850-2960 | Medium-Strong |
| C=O Stretch | Ester | 1735-1750 | Strong |
| C=O Stretch | Amide (N-Acetyl) | 1630-1680 | Strong |
| C-H Bend | Methylene/Methyl | 1350-1470 | Medium |
| C-O Stretch | Ester | 1100-1300 | Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, data from closely related compounds, such as N-acetylpiperidine-2-carboxylic acid, can be used for prediction. researchgate.net
It is expected that this compound would crystallize with the piperidine ring in a chair conformation. researchgate.net The analysis would reveal the precise orientation (axial or equatorial) of the C3-methoxycarbonyl group and the geometry of the N-acetyl group. The planarity of the amide bond (O=C-N-C) is a key feature, and the torsion angle around the C-N bond would define the E or Z configuration of the acetyl group relative to the ring. Crystal packing would be influenced by intermolecular interactions, such as hydrogen bonds if any impurities like water are present, and van der Waals forces.
Table 5: Predicted X-ray Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value | Notes |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules. |
| Space Group | e.g., P2₁/c or Pbca | Common centrosymmetric space groups. |
| Piperidine Conformation | Chair | Most stable conformation. researchgate.net |
| C=O (Ester) Bond Length | ~1.20 Å | Typical double bond length. |
| C=O (Amide) Bond Length | ~1.24 Å | Longer than ester C=O due to resonance. |
| C-N (Amide) Bond Length | ~1.35 Å | Partial double bond character. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
This compound possesses a chiral center at the C3 position of the piperidine ring. Therefore, it can exist as two enantiomers, (R)- and (S)-. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral sample.
These techniques measure the differential absorption of left and right circularly polarized light. An achiral molecule will not have an ECD or VCD spectrum, while enantiomers will produce mirror-image spectra. The experimental ECD spectrum is typically obtained in the UV region, where electronic transitions (e.g., n→π* transitions of the carbonyl groups) occur.
The standard method for assigning the absolute configuration involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both the (R)- and (S)-enantiomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.com A good match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration of the enantiomer present in excess. The conformation of the molecule significantly impacts the ECD spectrum, making the conformational analysis from NMR crucial for accurate theoretical predictions. mdpi.com
Theoretical and Computational Studies on Methyl 1 Acetylpiperidine 3 Carboxylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure and geometry of molecules like methyl 1-acetylpiperidine-3-carboxylate. researchgate.net Methods such as B3LYP in conjunction with a basis set like 6-311G** are commonly employed for such analyses. researchgate.net These calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
For this compound, DFT calculations would elucidate the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate its susceptibility to electrophilic and nucleophilic attack, respectively.
Table 1: Representative Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C=O (acetyl) bond length | ~1.23 Å |
| C-N (amide) bond length | ~1.36 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.34 Å |
| C-N-C bond angle | ~118° |
| O=C-N bond angle | ~122° |
Note: These are typical values and the actual calculated values may vary depending on the specific level of theory and basis set used.
Conformational Analysis and Energy Minimization Studies
The flexibility of the piperidine (B6355638) ring and the rotation around the N-acetyl and C-carboxylate single bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. The piperidine ring typically adopts chair conformations, with the substituents (the acetyl group on the nitrogen and the methoxycarbonyl group at the 3-position) in either axial or equatorial positions.
Energy minimization studies, often performed using molecular mechanics force fields or quantum chemical methods, can calculate the potential energy of these different conformations. The results would likely show that the chair conformation with both the N-acetyl and the 3-methoxycarbonyl groups in equatorial positions is the most stable due to the minimization of steric hindrance. The analysis would also consider the rotational isomers (rotamers) of the acetyl and ester groups.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. mdpi.comfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing insights into its flexibility, conformational changes, and interactions with its surroundings. mdpi.com
An MD simulation of this compound would reveal the dynamic equilibrium between different chair and boat conformations of the piperidine ring, as well as the rotational dynamics of the substituent groups. mdpi.com Furthermore, by simulating the molecule in an aqueous environment, one could study the formation and dynamics of hydrogen bonds between the carbonyl oxygen atoms and water molecules, providing a more realistic picture of its behavior in solution.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.com For this compound, predicting the ¹H and ¹³C NMR spectra would be highly valuable for its characterization. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for a Representative Conformer of this compound
| Proton | Predicted Chemical Shift (ppm) |
| N-Acetyl (CH₃) | ~2.1 |
| Methoxy (B1213986) (OCH₃) | ~3.7 |
| Piperidine Ring Protons | 1.5 - 4.0 |
Note: These are estimated values based on typical ranges for similar functional groups.
Computational Modeling of Non-Covalent Interactions within Molecular Systems
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. nih.gov For this compound, both intramolecular and intermolecular non-covalent interactions are significant. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), the Non-Covalent Interaction (NCI) index, and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these interactions. researchgate.netmdpi.com
Intramolecularly, there may be weak hydrogen bonds or steric interactions that influence the preferred conformation. Intermolecularly, in a condensed phase or in solution, the carbonyl groups of the acetyl and ester moieties can act as hydrogen bond acceptors. mdpi.com Modeling these interactions is essential for understanding the crystal packing of the solid state or the solvation properties of the molecule. These computational tools can map regions of van der Waals interactions, hydrogen bonding, and steric repulsion, providing a detailed picture of the forces at play. mdpi.com
Applications As a Building Block in Complex Organic Synthesis
Utilization in the Construction of Nitrogen Heterocycles
The piperidine (B6355638) core of methyl 1-acetylpiperidine-3-carboxylate serves as a foundational scaffold for the synthesis of various nitrogen-containing heterocyclic systems. Nitrogen heterocycles are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structural motifs msesupplies.com. The reactivity of the ester and the acetyl groups on the piperidine ring allows for a range of chemical transformations, enabling the elaboration of the ring system into more complex heterocyclic structures.
For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in intramolecular cyclization reactions to form bicyclic systems. Alternatively, the acetyl group can be modified or removed to allow for further functionalization of the piperidine nitrogen, leading to the synthesis of diverse piperidine derivatives that are themselves precursors to other heterocyclic compounds. The strategic manipulation of these functional groups allows chemists to access a wide variety of nitrogen heterocycles with tailored biological activities. For example, piperidine-3-carboxylic acid derivatives are precursors for novel heterocyclic amino acids like N-Boc-piperidinyl-1H-pyrazole-4-carboxylates mdpi.com.
Precursor for Advanced Amide and Ester Architectures
This compound is an ideal precursor for the synthesis of advanced amide and ester architectures due to the presence of both functionalities in its structure. The methyl ester can be readily converted into a variety of other esters through transesterification or hydrolyzed to the carboxylic acid, which can then be coupled with a wide range of amines to form amides.
This versatility is particularly valuable in the development of combinatorial libraries for drug discovery, where the ability to rapidly generate a diverse set of amides and esters is crucial. The synthesis of a series of methyl ester-based inhibitors for soluble epoxide hydrolase (sEH) highlights the utility of the piperidine scaffold in creating such libraries. In these inhibitors, the piperidine ring serves as a central scaffold to which various amide and ester functionalities are attached to probe the enzyme's active site nih.gov. The straightforward conversion of the ester group to amides allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents on the amide nitrogen.
Role in the Synthesis of Scaffolds for Enzyme Inhibition Studies (e.g., MAGL and sEH Inhibitors)
The piperidine scaffold is a common feature in the design of enzyme inhibitors, and this compound provides a convenient starting point for the synthesis of such molecules. Specifically, this compound and its derivatives have been explored as scaffolds for inhibitors of monoacylglycerol lipase (B570770) (MAGL) and soluble epoxide hydrolase (sEH), two enzymes that are important targets for the treatment of various diseases, including neurodegenerative disorders and inflammation nih.govescholarship.org.
Monoacylglycerol Lipase (MAGL) Inhibitors:
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits. A new class of benzylpiperidine-based MAGL inhibitors has been developed, demonstrating the utility of the piperidine core in designing potent and selective inhibitors nih.gov. While not directly synthesized from this compound, these inhibitors showcase the potential of the piperidine scaffold in this therapeutic area.
Soluble Epoxide Hydrolase (sEH) Inhibitors:
sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and antihypertensive properties. Inhibiting sEH increases the levels of EETs, making it a promising strategy for treating hypertension and inflammatory diseases. A series of conformationally restricted sEH inhibitors based on a piperidine moiety has been developed, with some compounds exhibiting potent inhibition in the nanomolar range nih.gov. The synthesis of these inhibitors often involves the use of piperidine-based scaffolds that can be derived from precursors like this compound.
The following table summarizes the IC50 values for a selection of piperidine-based sEH inhibitors, illustrating the potency that can be achieved with this scaffold nih.gov.
| Compound | IC50 (nM) |
| 5a | 7.0 |
| 5b | 3.2 |
| 5c | 2.6 |
| 5d | 1.1 |
| 5e | 1.3 |
| 6a | 5.0 |
| 6b | 8.7 |
| 6c | 6.7 |
| 6d | 1.8 |
| 6e | 3.2 |
Intermediate in the Preparation of Receptor Antagonists
The piperidine ring is a privileged scaffold in the design of ligands for a variety of G protein-coupled receptors (GPCRs). This compound can serve as a key intermediate in the synthesis of receptor antagonists by providing a rigid core that can be appropriately functionalized to achieve high affinity and selectivity for a specific receptor.
For example, novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold nih.gov. The synthesis of such antagonists often requires the introduction of various substituents onto the piperidine ring, and a versatile starting material like this compound can facilitate this process. The ester and acetyl groups can be manipulated to introduce the necessary pharmacophoric elements for potent receptor antagonism. Similarly, piperazine analogues have been investigated as selective kappa opioid receptor antagonists nih.gov.
Contribution to the Synthesis of Macrocyclic and Polycyclic Systems
Macrocycles and polycyclic systems are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of these complex architectures often relies on the use of bifunctional building blocks that can participate in intramolecular cyclization reactions.
This compound, with its two distinct functional groups, is a potential candidate for such applications. The carboxylic acid (after hydrolysis of the ester) and a functional group introduced at another position on the piperidine ring can be used as handles for macrocyclization. While direct examples of the use of this compound in the synthesis of macrocycles are not prevalent in the literature, the principles of macrocyclization, such as macrolactonization and macrolactamization, are well-established and could be applied to derivatives of this compound nih.gov. The synthesis of morphine analogs, which are complex polycyclic systems, has been achieved using piperidine-3-carboxylate derivatives, demonstrating the utility of this scaffold in constructing intricate molecular frameworks google.com.
Structural Modification and Derivative Synthesis for Academic Exploration
Design Principles for N-Acyl and Ring-Substituted Derivatives
The design of derivatives based on the methyl 1-acetylpiperidine-3-carboxylate framework is guided by established medicinal chemistry principles aimed at modulating physicochemical properties and biological activity.
N-Acyl Group Modification : The N-acetyl group is a key point for modification. Altering this acyl moiety allows for the systematic variation of properties such as lipophilicity, steric bulk, and hydrogen bond accepting/donating capacity. For instance, replacing the acetyl group with larger or more complex acyl groups (e.g., propionyl, benzoyl) or other substituents like benzyl (B1604629) or phenylalkyl groups can probe the size and nature of the binding pocket on a biological target. nih.govnih.gov Studies have shown that even small changes, such as substituting a proton on the nitrogen with a methyl or ethyl group, can significantly alter receptor affinity by enhancing lipophilic interactions within the binding site. nih.govacs.org The introduction of an N-tert-butyl group is a known strategy to prevent N-dealkylation, thereby enhancing metabolic stability. psu.edu
Ring Substitution : Introducing substituents onto the piperidine (B6355638) ring is a fundamental strategy for exploring specific interactions with a target protein and enhancing drug-like properties. nih.govmdpi.com Adding functional groups at various positions can influence the molecule's conformation and its ability to form additional hydrogen bonds, van der Waals forces, or ionic interactions. The synthesis of such derivatives often begins with appropriately substituted pyridines, which are subsequently reduced to the desired piperidine ring. nih.govmdpi.comnih.gov Increasing the sp³ character of a molecule by adding substituents to the ring is a design principle that can improve physicochemical properties relevant to pharmacology. nih.gov
Strategies for Modifying the Ester Moiety
The methyl ester at the C-3 position is a versatile functional group that can be readily transformed into a wide array of other moieties to study their influence on biological activity and pharmacokinetic properties.
Hydrolysis and Amidation : The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. nih.govnih.gov This carboxylic acid is a crucial intermediate for creating a library of amide derivatives through coupling reactions (e.g., using EDC and DMAP as coupling agents) with various amines. nih.govnih.gov Replacing a metabolically labile ester linkage with a more stable amide group is a common strategy to improve a compound's metabolic profile. psu.edu
Bioisosteric Replacement : The ester can be replaced with known bioisosteres, such as tetrazoles, to alter acidity and lipophilicity while potentially maintaining or improving binding affinity. nih.gov However, in some cases, such replacements can lead to a reduction in activity, highlighting the specific role of the original ester group in molecular recognition. nih.gov
Prodrug Strategies : The carboxylic acid derived from the ester can be masked with groups that are cleaved in vivo to release the active compound. This prodrug approach can be used to modify properties like membrane permeability. For example, a N,N-dimethylamidomethyl ester can be used to create an uncharged prodrug from the parent carboxylic acid. nih.gov
Introduction of Heteroatom Substituents on the Piperidine Ring
Incorporating heteroatoms like oxygen or nitrogen onto the piperidine ring introduces polarity and the potential for new hydrogen bonding interactions, which can be critical for target binding and selectivity.
Synthesis of Hydroxypiperidines : Hydroxyl groups can be introduced onto the piperidine ring through various synthetic routes. One approach involves the reduction of a piperidinone intermediate. mdpi.com Another method uses the oxidative amination of non-activated alkenes, which can simultaneously form the N-heterocycle and introduce an O-substituent. mdpi.com These hydroxylated derivatives are valuable for probing interactions with polar residues in a receptor's active site.
Synthesis of Aminopiperidines : The introduction of additional nitrogen atoms, for example in the form of an amino group, can be achieved through multi-step synthetic sequences. These often involve reductive amination of a ketone precursor or intramolecular amination of suitable substrates. mdpi.comresearchgate.net These modifications can introduce a basic center, which may be crucial for forming salt-bridge interactions with acidic residues in a biological target.
Systematic Structure-Activity Relationship (SAR) Studies: Chemical Modification and Observed Biochemical Interactions
Systematic modification of the this compound scaffold allows for detailed SAR studies, providing insights into the molecular features required for specific biochemical interactions. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netenamine.netacs.orgnih.gov
The substituent on the piperidine nitrogen plays a critical role in determining binding affinity and selectivity for various biological targets. Modifications at this position directly influence how the molecule orients itself within a binding pocket.
| N-Substituent Modification | Target/System | Observed Effect on Biochemical Interaction | Reference(s) |
| H to Methyl | σ1 Receptor | Increased lipophilic interactions and σ1 receptor affinity. | nih.gov |
| H to Ethyl/Tosyl | σ1 Receptor | Slight increase in σ1 affinity, but less than N-methylation. | nih.gov |
| Benzyl | D4.2 and 5-HT2A Receptors | Optimal substituent for favorable interaction and high affinity. | nih.gov |
| Phenylpropyl | D4.2 Receptor | Resulted in the most potent ligand in a 1-naphthamide (B1198061) series. | nih.gov |
| Phenylethyl, Phenylpropyl, Phenylbutyl | Cholinesterases | Varied inhibitory activity against AChE and BuChE, with specific lengths being optimal for each enzyme. | nih.gov |
| Acetyl to Glycine/Sulfone | LATS1/2 Kinase | Maintained good on-target activity while improving metabolic stability. | acs.org |
The position of the carboxylate or a derivative group (like an amide) on the piperidine ring is a critical determinant of biological activity. Isomeric analogs often exhibit vastly different affinities and selectivities, underscoring the precise geometric requirements for target binding.
| Isomeric Position | Target/System | Observed Effect on Biochemical Interaction | Reference(s) |
| 3-Carboxamide vs. other isomers | Melanoma Cells | The N-arylpiperidine-3-carboxamide scaffold was identified as a hit for inducing senescence-like phenotypes. | nih.gov |
| 4-Carboxamide vs. other isomers | D2L, D4.2, 5-HT2A Receptors | N-(1-Arylalkyl-piperidin-4-yl) carboxamides showed higher affinities than other positional analogues. | nih.gov |
| 3-Propyl vs. other isomers | Dopamine (B1211576) Transporter (DAT) | The 3-n-propyl derivative of a piperidine-based cocaine analog was the most potent inhibitor of dopamine uptake. | nih.gov |
| 4-Carboxylic Acid | PPARα/γ Receptors | Piperidine-4-carboxylic acid analogs were designed as potent dual agonists. | nih.gov |
Biochemical systems are inherently chiral, and thus the stereochemistry of a ligand is paramount for molecular recognition. The relative orientation of substituents on the piperidine ring (cis/trans isomerism) and the absolute configuration at chiral centers ((R)/(S) enantiomerism) can lead to dramatic differences in potency and selectivity.
| Stereochemical Variation | Target/System | Observed Effect on Biochemical Interaction | Reference(s) |
| (S)-isomer vs. (R)-isomer | Melanoma Cells | The (S)-isomer of a piperidine-3-carboxamide derivative showed a 10-fold increase in antimelanoma activity. | nih.gov |
| (-)-cis vs. (+)-trans isomers | Monoamine Transporters | (-)-cis analogues exhibited DAT/NET selectivity. | nih.gov |
| (-)-trans vs. (+)-cis isomers | Monoamine Transporters | (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity. | nih.gov |
| cis vs. trans isomers | Dopamine Transporter (DAT) | In piperidine-based cocaine analogs, the cis-disubstituted isomer was only about 2-fold more potent than its trans isomer, a much smaller difference than seen in more rigid tropane (B1204802) analogs. | nih.gov |
Future Research Directions and Perspectives in Methyl 1 Acetylpiperidine 3 Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that can be resource-intensive. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient pathways to methyl 1-acetylpiperidine-3-carboxylate. Key areas of development include the catalytic hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and the use of environmentally benign reaction media. nih.govajchem-a.com
Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, reduced energy consumption, and the use of non-toxic, renewable resources. ajchem-a.com For instance, developing a one-pot reaction that starts from a readily available pyridine-3-carboxylate derivative, proceeds through a catalytic hydrogenation, and is followed by in-situ N-acetylation would represent a significant improvement over multi-step sequences that require purification of intermediates. Catalysts based on earth-abundant metals and processes that utilize water as a solvent are also promising avenues for sustainable production. ajchem-a.comorganic-chemistry.org
Table 1: Comparison of Potential Synthetic Routes to this compound
| Feature | Traditional Route (e.g., Multi-step classical) | Future Sustainable Route (e.g., Catalytic One-Pot) |
|---|---|---|
| Starting Materials | Often require pre-functionalized, complex precursors. | Readily available pyridines or simple acyclic amines. nih.gov |
| Catalyst | Stoichiometric reagents, precious metal catalysts (e.g., PtO₂). nih.gov | Earth-abundant metal nanocatalysts, organocatalysts. mdpi.com |
| Solvent | Often chlorinated or volatile organic solvents. | Water, supercritical CO₂, or solvent-free conditions. ajchem-a.com |
| Number of Steps | Multiple steps with intermediate isolation. | Often one-pot or tandem reactions. researchgate.net |
| Atom Economy | Lower, due to protecting groups and stoichiometric reagents. | Higher, with fewer byproducts. |
| Energy Input | Often requires harsh conditions (high temperature/pressure). nih.gov | Milder reaction conditions. |
Exploration of Underutilized Reactivity Pathways
Beyond its synthesis, the reactivity of this compound is an area ripe for exploration. Current applications likely utilize the ester and amide functionalities for standard transformations. However, future research could unlock novel reactivity by considering other parts of the molecule.
For example, C-H functionalization of the piperidine ring, while challenging, offers a direct route to more complex derivatives without the need for pre-installed functional groups. Radical-mediated reactions could also provide access to unique structural motifs. nih.gov Intramolecular reactions, such as gold-catalyzed dearomatization/cyclization cascades on related systems, suggest that the inherent functionalities of the target molecule could be leveraged to build more complex, polycyclic structures. nih.govmdpi.com Exploring the diastereoselective functionalization of the ring, controlled by the existing substituents, is another key direction. mdpi.com
Table 2: Potential Unexplored Reactions for this compound
| Reaction Type | Reactive Site(s) | Potential Outcome | Research Goal |
|---|---|---|---|
| Directed C-H Functionalization | C2, C4, C5, or C6 positions of the piperidine ring. | Introduction of new alkyl, aryl, or heteroatom substituents. | Increase molecular complexity and access novel derivatives. |
| Radical Cyclization | Initiation at the ester or acetyl group to trigger intramolecular cyclization. | Formation of bicyclic or spirocyclic systems. nih.gov | Generation of unique 3D scaffolds. |
| Enolate Chemistry | α-carbon to the ester (C3). | Diastereoselective alkylation or aldol (B89426) reactions. nih.gov | Precise control over stereochemistry at C3. |
| Decarboxylative Coupling | Carboxylate group (C3). | Replacement of the ester with a new C-C or C-heteroatom bond. | A versatile strategy for late-stage diversification. |
Advanced Computational Predictions for Reaction Outcomes and Molecular Design
Computational chemistry is a powerful tool for accelerating chemical research. Applying advanced computational methods to this compound can provide deep mechanistic insights and guide molecular design. mdpi.com Density Functional Theory (DFT) calculations can be used to model transition states of potential reactions, predict their feasibility and stereochemical outcomes, and elucidate reaction mechanisms. acs.orgresearchgate.net This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions.
Furthermore, computational tools are invaluable for molecular design. By analyzing the conformational landscape of this compound, researchers can understand its preferred three-dimensional shapes. This information is critical for designing derivatives that can fit into specific binding pockets of macromolecules. nih.gov Virtual libraries of derivatives can be generated and screened in silico to prioritize the synthesis of compounds with desired properties, such as specific shapes or electronic features. nih.gov
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. acs.org | Reaction energy barriers, kinetic vs. thermodynamic control, mechanistic details. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational flexibility of the molecule over time. | Preferred 3D structures, ring conformations (chair, boat), and their relative stabilities. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with chemical reactivity or properties. | Predictive models for designing new compounds with enhanced features. |
| Virtual Screening | Docking virtual libraries of derivatives into protein models. tandfonline.com | Identification of potential (non-clinical) biochemical targets and binding modes. |
Integration with Emerging Methodologies in Automated Synthesis
The integration of chemistry with robotics and data science has led to the development of automated synthesis platforms. These systems can perform multiple reactions in parallel, screen a wide range of conditions, and purify products with minimal human intervention. Adopting an efficient synthesis for this compound to an automated platform could dramatically accelerate research. organic-chemistry.org
Such a platform would enable the rapid generation of a library of analogs by systematically varying the N-acyl group and the ester functionality. For example, a set of carboxylic acids and alcohols could be used to create a matrix of new amides and esters. The automated system could then perform the reactions, purify the products, and analyze the results, providing a large dataset that connects structure to properties in a highly efficient manner.
Table 4: Hypothetical Automated Workflow for Diversification
| Stage | Action | Technology | Throughput |
|---|---|---|---|
| 1. Reagent Plating | Dispense stock solutions of piperidine core, acyl chlorides, and alcohols into a microplate. | Liquid handling robot. | 96-well plate format. |
| 2. Reaction | Heat, stir, and monitor the reactions in parallel. | Automated reactor platform. | 96 simultaneous reactions. |
| 3. Workup & Purification | Perform automated liquid-liquid extraction and parallel HPLC purification. | Automated purification system. | Automated purification of all successful reactions. |
| 4. Analysis & Data Collection | Characterize final compounds by LC-MS and store data in a database. | Integrated LC-MS system. | High-throughput analysis and data logging. |
Discovery of New Biochemical Targets through Mechanistic Studies (Non-Clinical Focus)
The piperidine scaffold is considered a "privileged structure" because it appears in many compounds with significant biological activity. nih.govajchem-a.com While avoiding a clinical focus, fundamental mechanistic studies can uncover how this compound and its derivatives interact with biological macromolecules on a chemical level. This research aims to understand potential binding events, not to treat disease.
Future studies could involve screening a library of analogs against panels of purified enzymes or receptor proteins to identify binding partners. nih.govnih.gov For those interactions that are identified, detailed mechanistic investigations using techniques like X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can reveal the precise mode of binding. Such studies could uncover novel, non-clinical biochemical probes or tool compounds that can be used to study the function of specific proteins or pathways in a research context. The focus remains on the chemical mechanism—for example, whether the compound acts as a reversible competitive inhibitor, an allosteric modulator, or a covalent modifier of a particular amino acid residue. nih.gov
Table 5: Framework for Non-Clinical Mechanistic Studies
| Research Question | Experimental Technique | Potential Finding (Non-Clinical) |
|---|---|---|
| Does the compound bind to any proteins in a test panel? | High-Throughput Screening (HTS) with a protein panel. | Identification of a specific protein target (e.g., a kinase, protease, or transferase) for further study. |
| What is the strength and stoichiometry of the binding? | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). | Quantitative measurement of binding affinity (Kd) and thermodynamics of the interaction. |
| What is the 3D structure of the compound-protein complex? | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM). | Atomic-level detail of the binding site interactions, guiding the design of more specific probes. |
| What is the chemical mechanism of enzyme inhibition? | Enzyme kinetics assays, Mass Spectrometry. | Determination if inhibition is reversible/irreversible, competitive/non-competitive, or involves covalent bond formation. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl 1-acetylpiperidine-3-carboxylate?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Acylation : Introducing the acetyl group to the piperidine ring under anhydrous conditions using acetyl chloride or acetic anhydride in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by bases such as triethylamine .
- Esterification : Methyl ester formation via reaction with methanol under acidic or basic conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/ethanol) yields >95% purity .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., acetyl group at δ ~2.1 ppm, ester carbonyl at δ ~170 ppm) . IR spectroscopy for functional groups (C=O stretch ~1730 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) for purity assessment .
Q. What safety protocols are recommended for handling this compound?
- PPE : Chemical-resistant gloves (nitrile), lab coat, and goggles. Use fume hoods to minimize inhalation risks .
- First Aid : Skin/eye contact requires immediate flushing with water (15+ minutes). Ingestion: Rinse mouth and seek medical attention .
- Toxicology : Limited data available; treat as a potential irritant. Toxicity studies (e.g., Ames test) are advised for long-term use .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach combines computational screening with experimental validation to optimize solvent polarity, temperature, and catalyst loading .
- Experimental Feedback : Employ design of experiments (DoE) to test variables (e.g., solvent, time, equivalents). Monitor via in-situ FTIR or Raman spectroscopy for real-time kinetic analysis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY, HSQC) to distinguish overlapping signals. For stereochemical ambiguity, compare experimental optical rotation with computed values (e.g., TDDFT) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation if suitable crystals are obtained .
Q. How does the compound’s stereochemistry influence its reactivity or biological activity?
- Stereochemical Analysis : Chiral HPLC or polarimetry to determine enantiomeric excess. Computational docking studies (e.g., AutoDock) predict interactions with biological targets, such as enzymes or receptors .
- Synthetic Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to synthesize enantiopure forms. Compare bioactivity via in vitro assays (e.g., IC₅₀ measurements) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer. Optimize solvent recovery (e.g., ethanol vs. DCM) to reduce costs and environmental impact .
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., deacetylated derivatives). Implement quenching steps or scavengers to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
